9H-Purine-6-methanol, 9-(phenylmethyl)-
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Overview
Description
9H-Purine-6-methanol, 9-(phenylmethyl)- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a methanol group at the 6th position and a phenylmethyl group at the 9th position of the purine structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-6-methanol, 9-(phenylmethyl)- typically involves the halogen-metal exchange reaction of 9-benzyl-6-iodopurine with iPrMgCl in toluene at -80°C. This reaction proceeds almost quantitatively, producing the desired compound . The purine-derived Grignard reagent reacts selectively with aldehydes in toluene, yielding the corresponding alcohols in 25-62% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9H-Purine-6-methanol, 9-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used.
Scientific Research Applications
9H-Purine-6-methanol, 9-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9H-Purine-6-methanol, 9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, purine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Benzylpurine: Similar in structure, with a benzyl group at the 6th position instead of the 9th position.
6-Chloroguanine riboside: A modified nucleoside with a chlorine atom at the 6th position of the guanine base.
Uniqueness
9H-Purine-6-methanol, 9-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential anticancer activity make it a valuable compound for research and development.
Properties
CAS No. |
629604-05-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(9-benzylpurin-6-yl)methanol |
InChI |
InChI=1S/C13H12N4O/c18-7-11-12-13(15-8-14-11)17(9-16-12)6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
InChI Key |
WYRCSEAQLWLOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CO |
Origin of Product |
United States |
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